molecular formula C16H36O7P2 B12692510 Diphosphoric acid, P,P'-diisooctyl ester CAS No. 70729-86-1

Diphosphoric acid, P,P'-diisooctyl ester

Cat. No.: B12692510
CAS No.: 70729-86-1
M. Wt: 402.40 g/mol
InChI Key: OCBFMRMLYONXSW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diphosphoric acid, P,P’-diisooctyl ester can be synthesized through the esterification of pyrophosphoric acid with isooctanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of diphosphoric acid, P,P’-diisooctyl ester involves a continuous process where pyrophosphoric acid and isooctanol are fed into a reactor along with a catalyst. The reaction mixture is heated to the appropriate temperature to achieve esterification. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Diphosphoric acid, P,P’-diisooctyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diphosphoric acid, P,P’-diisooctyl ester has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of diphosphoric acid, P,P’-diisooctyl ester involves its ability to interact with various molecular targets through its ester and phosphate groups. These interactions can lead to the formation of stable complexes with other molecules, thereby influencing their chemical and physical properties. The compound can also participate in phosphorylation reactions, which are crucial in many biological processes .

Comparison with Similar Compounds

Similar Compounds

    Phosphoric acid, diisooctyl ester: Similar in structure but contains only one phosphate group.

    Phosphonic acid, diisooctyl ester: Contains a phosphonic acid group instead of a pyrophosphoric acid group.

    Diphosphoric acid, diisooctyl ester: Similar but may have different isomeric forms.

Uniqueness

Diphosphoric acid, P,P’-diisooctyl ester is unique due to its two phosphate groups, which provide it with distinct chemical properties compared to other similar compounds. This dual phosphate structure allows it to participate in more complex chemical reactions and form more stable complexes with other molecules .

Properties

CAS No.

70729-86-1

Molecular Formula

C16H36O7P2

Molecular Weight

402.40 g/mol

IUPAC Name

[hydroxy(6-methylheptoxy)phosphoryl] 6-methylheptyl hydrogen phosphate

InChI

InChI=1S/C16H36O7P2/c1-15(2)11-7-5-9-13-21-24(17,18)23-25(19,20)22-14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3,(H,17,18)(H,19,20)

InChI Key

OCBFMRMLYONXSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOP(=O)(O)OP(=O)(O)OCCCCCC(C)C

Origin of Product

United States

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